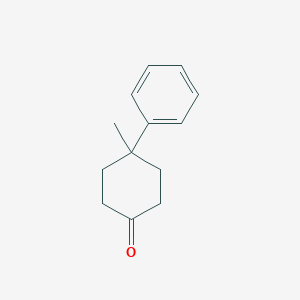

4-Methyl-4-phenylcyclohexanone

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-4-phenylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-13(9-7-12(14)8-10-13)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPRFFLCYHYODMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60481492 | |

| Record name | 4-methyl-4-phenylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18932-33-7 | |

| Record name | 4-methyl-4-phenylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Methyl 4 Phenylcyclohexanone and Its Precursors

Chemo-selective Synthesis Strategies

Chemo-selective synthesis focuses on the targeted transformation of functional groups within a molecule, avoiding unwanted side reactions. For 4-Methyl-4-phenylcyclohexanone, this involves carefully designed multi-step sequences and classic condensation reactions that build the core cyclohexanone (B45756) structure.

Multi-step Organic Synthesis Approaches to this compound

A documented multi-step synthesis for this compound begins with a protected precursor, 4-formyl-4-phenylcyclohexanone, ethylene (B1197577) ketal. prepchem.com The synthesis proceeds through a Wolff-Kishner reduction, a classic method for converting a carbonyl group to a methylene (B1212753) group.

The process involves heating a mixture of 4-formyl-4-phenylcyclohexanone, ethylene ketal with hydrazine (B178648) hydrate (B1144303) and potassium hydroxide (B78521) in ethylene glycol. prepchem.com The reaction mixture is initially refluxed, followed by distillation to raise the temperature to approximately 200°C. prepchem.com This high temperature facilitates the reduction of the formyl group to a methyl group. After the reaction is complete, the mixture is cooled, diluted, and the product is isolated and purified by chromatography. prepchem.com This sequence yields this compound, ethylene ketal, which can then be deprotected to afford the final product. prepchem.com

A key intermediate in this pathway, 4-formyl-4-phenylcyclohexanone, ethylene ketal, can be synthesized from 4-cyano-4-phenylcyclohexanone, ethylene ketal via reduction with a metal hydride like lithium aluminum hydride.

Condensation Reactions in Substituted Cyclohexanone Synthesis

Condensation reactions are fundamental in constructing the cyclohexanone ring and introducing substituents. The Claisen-Schmidt and aldol (B89426) condensations are particularly relevant for synthesizing precursors to this compound, such as 4-phenylcyclohexanone (B41837) itself or its derivatives. nih.govijcce.ac.irtaylorandfrancis.comaip.orgeurjchem.com

The Claisen-Schmidt condensation, a type of crossed aldol condensation, typically involves the reaction of an aldehyde or ketone with another carbonyl compound. aip.orgpearson.com This reaction is widely used to synthesize α,β-unsaturated ketones. For instance, the reaction of a ketone with an aromatic aldehyde can introduce a phenyl group, a key structural feature of the target molecule's precursors. rsc.orgresearchgate.netajgreenchem.comajgreenchem.com These reactions can be catalyzed by either acids or bases. nih.govaip.org For example, an acid-catalyzed aldol condensation of 4-phenylcyclohexanone with an appropriate aryl aldehyde can be used to synthesize 2,6-bis(benzylidene)-4-phenylcyclohexanones. nih.gov Similarly, base-catalyzed Claisen-Schmidt condensations of cyclohexanone derivatives with substituted benzaldehydes are effective for producing curcumin (B1669340) analogues. eurjchem.com Microwave-assisted organic synthesis (MAOS) has also been shown to accelerate these condensation reactions, offering a rapid and efficient method. aip.org

The following table summarizes various condensation reactions used to synthesize substituted cyclohexanones.

| Reactants | Catalyst/Conditions | Product Type | Reference |

| 4-Phenylcyclohexanone, Aryl aldehyde | HCl (aq), Ethanol, Reflux | 2,6-Bis(benzylidene)-4-phenylcyclohexanone | nih.gov |

| Cyclohexanone, 4-Hydroxybenzaldehyde | Acid, Microwave | Substituted Benzylidenecyclohexanone | aip.org |

| Cyclohexanone derivatives, Substituted benzaldehydes | NaOH, Ethanol | Curcumin analogues | eurjchem.com |

| Cyclopentanone/Cyclohexanone, Aromatic aldehydes | TiCl3(SO3CF3), Room Temperature | Cross-aldol condensation products | rsc.orgresearchgate.net |

| Cyclohexanone, Aromatic aldehydes | Thiourea organocatalyst, DMF/Water | Asymmetric aldol products | ajgreenchem.comajgreenchem.com |

Mechanochemical Synthetic Routes Involving 4-Phenylcyclohexanone Derivatives

Mechanochemistry, which utilizes mechanical energy to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-based synthesis. jetir.orgnih.govbeilstein-journals.org The aldol condensation, a key reaction in the synthesis of cyclohexanone derivatives, has been successfully performed under mechanochemical conditions.

A notable example is the aldol condensation of 4-phenylcyclohexanone with veratraldehyde in the presence of sodium hydroxide (NaOH) using a vibrating ball mill. jetir.orgnih.govbeilstein-journals.org This solvent-free method was reported to produce the corresponding aldol product in high yield (up to 98%) within a short reaction time of 10 minutes. jetir.orgnih.gov This demonstrates the potential of mechanochemistry for the efficient synthesis of precursors to this compound. The advantages of such mechanochemical approaches include reduced reaction times, high yields, and cleaner reaction profiles, often providing crystalline products that are easily isolated.

Biocatalytic Synthesis and Transformations Involving this compound

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild conditions. For this compound, biocatalytic methods are being explored for both its synthesis via desaturation and its further transformation into valuable chiral molecules.

Enzyme-Catalyzed Desaturation Reactions of this compound

The introduction of a carbon-carbon double bond (desaturation) into the cyclohexanone ring is a key transformation that can be achieved with high selectivity using enzymes. Recently, the reverse catalytic activity of 'ene'-reductases (EREDs) for the asymmetric desaturation of carbonyl compounds has been unmasked. chemrxiv.org

Specifically, the desymmetrizing dehydrogenation of 4,4-disubstituted cyclohexanones, including this compound, has been demonstrated. chemrxiv.org This biocatalytic transformation provides a one-step enantioselective synthesis of cyclohexenones that possess a distant quaternary stereocenter. chemrxiv.org In these aerobic reactions, a library of structurally diverse EREDs was screened for their ability to catalyze the enantioselective desaturation of this compound. chemrxiv.org This enzymatic approach offers a green alternative to conventional chemical methods, which often require harsh reagents and lack stereocontrol. rsc.org Another class of enzymes, cyclohexanone dehydrogenases (CDH), which are FAD-dependent, can also perform the α,β-desaturation of cyclic ketones. rsc.org

The following table highlights the enzymatic desaturation of this compound.

| Substrate | Enzyme Type | Reaction Type | Product Type | Significance | Reference |

| This compound | 'Ene'-reductase (ERED) | Asymmetric desaturation | Chiral cyclohexenone with quaternary stereocenter | One-step enantioselective synthesis | chemrxiv.org |

| Cyclohexanones | Cyclohexanone dehydrogenase (CDH) | α,β-desaturation | Cyclohexenones | Green alternative to chemical oxidation | rsc.org |

Enantioselective Biotransformations via Baeyer-Villiger Monooxygenases with this compound

Baeyer-Villiger monooxygenases (BVMOs) are powerful biocatalysts that catalyze the oxidation of ketones to esters or lactones with high regio- and enantioselectivity. rsc.orgthieme-connect.deresearchgate.netnih.govfrontiersin.org this compound has been identified as a substrate for several BVMOs, leading to the formation of optically active caprolactones, which are valuable chiral building blocks.

The Baeyer-Villiger monooxygenase from Xanthobacter sp. ZL5 is particularly noteworthy for its ability to oxidize sterically demanding substrates, including this compound. rsc.orgthieme-connect.de This enzyme converts the prochiral ketone into the corresponding lactone with high enantiomeric excess (ee). rsc.org This biotransformation highlights the potential of BVMOs to create chiral centers with high fidelity. The reaction is typically performed using whole-cell biocatalysts, which provides a convenient method for regenerating the necessary NADPH cofactor. thieme-connect.de Other BVMOs, such as those from Acinetobacter calcoaceticus (CHMOAcineto) and Comamonas sp. (CPMOComa), have also been investigated for the oxidation of substituted cyclohexanones. thieme-connect.de

The table below summarizes the enantioselective Baeyer-Villiger oxidation of various substituted cyclohexanones, including the target compound.

| Substrate | Biocatalyst (BVMO) | Product Configuration | Enantiomeric Excess (ee) (%) | Reference |

| 4-tert-Butylcyclohexanone | CHMO from Xanthobacter sp. ZL5 | Not specified | ≥99 | rsc.orgthieme-connect.de |

| 4-Phenylcyclohexanone | CHMO from Xanthobacter sp. ZL5 | Not specified | 98 | rsc.orgthieme-connect.de |

| 4-Methylcyclohexanone | CHMO from Acinetobacter calcoaceticus | S | 98 | thieme-connect.de |

| This compound | CHMO from Xanthobacter sp. ZL5 | Not specified | High | rsc.orgthieme-connect.de |

| 4-Methylcyclohexanone | PAMO | S | 40 | scispace.com |

| 4-Methylcyclohexanone | HAPMO | S | 44 | scispace.com |

Optimization of Biocatalytic Reaction Parameters for Substituted Cyclohexanones

Key parameters that are typically optimized include the enzyme source (or whole-cell system), substrate concentration, pH, temperature, co-solvents, and the cofactor regeneration system. acs.orgmdpi.com The interplay between these factors is complex, and achieving optimal performance often requires a systematic approach to identify the most favorable conditions for a specific transformation. acs.org

For instance, in the reduction of substituted cyclohexanones using alcohol dehydrogenases (ADHs), the pH can be crucial for minimizing by-product formation. researchgate.net Similarly, the choice of co-solvent is vital as it must ensure substrate solubility without denaturing the enzyme. acs.org In processes requiring expensive cofactors like NADPH, an efficient in-situ regeneration system is paramount for economic viability. beilstein-journals.org

Research has demonstrated that manipulating these conditions can significantly enhance reaction outcomes. For example, Baeyer-Villiger monooxygenases (BVMOs) have shown remarkable efficacy in the asymmetric oxidation of 4-substituted cyclohexanones. A BVMO from Xanthobacter sp. ZL5 successfully converted substrates like 4-phenylcyclohexanone and this compound into their corresponding lactones with exceptional enantiomeric excess (up to 99% e.e.). rsc.org The optimization of such processes often involves screening different enzyme variants and reaction media to achieve both high conversion and selectivity.

The following tables present detailed research findings on the optimization of various biocatalytic reactions for the synthesis and transformation of substituted cyclohexanones.

Table 1: Optimization of Baeyer-Villiger Monooxygenase (BVMO) Reactions

This table details the parameters optimized for the oxidation of cyclohexanones using different BVMOs. Key variables include the specific enzyme mutant, substrate, reaction system, and the resulting conversion and product selectivity.

| Enzyme | Substrate | Reaction System / Conditions | Result | Reference |

|---|---|---|---|---|

| Cyclohexanone Monooxygenase (CHMO) Mutant CM9 (G14A+L143A) | Cyclohexanol (B46403) (precursor to cyclohexanone) | Whole-cell catalysis; pH 8.5; 30 °C | 78% total yield of ε-caprolactone; space-time yield of 50.6 mg gwcw–1 h–1 | acs.org |

| Phenylacetone Monooxygenase (PAMO) Mutant P3 | rac-2-phenylcyclohexanone | Whole-cell catalysis (E. coli); Optimized buffer and co-factor regeneration | High enantioselectivity | beilstein-journals.org |

| BVMO from Xanthobacter sp. ZL5 | This compound | - | Converted to the corresponding lactone with up to 99% e.e. | rsc.org |

| Recombinant Whole Cell CHMO | Cyclohexanone | Optimized induction with 0.16 mmol/L IPTG for 20 minutes; kLa = 31 h⁻¹ | Specific activity reached 54.4 U/g, an improvement of over 130% | researchgate.net |

Table 2: Optimization of Ketoreductase (KRED) and Alcohol Dehydrogenase (ADH) Reactions

This table summarizes the optimization of reduction reactions for substituted cyclohexanones using KREDs and ADHs, focusing on achieving high diastereomeric or enantiomeric excess.

| Enzyme Type / Source | Substrate | Key Optimization Parameter(s) | Result | Reference |

|---|---|---|---|---|

| Ketoreductase (KRED) | A bulky cyclohexanone motif | Screening of >500 enzymes; elevated temperature | Demonstrated on 50 g scale with high yield and trans-selectivity | acs.org |

| Alcohol Dehydrogenase (ADH200) | 4-phenylcyclohexanone | - | 99% conversion; 90% de for the cis-isomer | polimi.it |

| Enoate Reductase (ERED) | (S)-3-methyl-cyclohex-2-enone | pH control at 7.0 to minimize by-product formation; GDH/glucose for cofactor recycling | Synthesis of (S)-3-methylcyclohexanone | researchgate.net |

| Plant Biocatalyst (Potato) | Cyclohexanol | Biooxidation in water at room temperature for 3 days | Oxidation to cyclohexanone with 88.99% yield | wjahr.com |

| Plant Biocatalyst (Parsley) | Cyclohexanone | Bioreduction in water at room temperature for 3 days | Reduction to cyclohexanol with 13.29% yield | wjahr.com |

These findings underscore the power of optimizing biocatalytic parameters to tailor reaction outcomes. For instance, molecular engineering of CHMO led to a mutant with a 98% increase in specific activity and significantly improved stability. acs.org In another case, a systematic screening and optimization of conditions for a KRED-catalyzed reduction enabled a 50 g scale synthesis with high selectivity. acs.org Furthermore, the use of whole-cell biocatalysts, such as baker's yeast or various plant tissues, offers a cost-effective and environmentally friendly alternative, though yields and selectivity can vary significantly depending on the substrate and reaction conditions. wjahr.comsphinxsai.com The choice of solvent can also be prohibitive; for example, cyclohexanone itself was found to be an unsuitable medium for certain lipase-catalyzed reactions, leading to low conversions. embrapa.br Ultimately, a multi-parameter optimization approach is essential for developing robust and efficient biocatalytic processes for the synthesis of valuable substituted cyclohexanones. acs.orgresearchgate.net

Reaction Mechanisms and Reactivity of 4 Methyl 4 Phenylcyclohexanone

Mechanistic Investigations of Key Organic Transformations

The reactivity of 4-methyl-4-phenylcyclohexanone is characterized by a variety of organic transformations targeting its ketone functional group and adjacent carbon atoms. The presence of the quaternary carbon at the C4 position, bearing both a methyl and a phenyl group, introduces significant steric and electronic effects that influence the mechanisms and outcomes of these reactions.

The Favorskii rearrangement is a notable reaction of α-halo ketones, which, in the case of cyclic substrates, typically results in ring contraction. wikipedia.org The reaction of 2-bromo-4-methyl-4-phenylcyclohexanone with a base, such as sodium methoxide (B1231860) in methanol (B129727), serves as a key example. The mechanism is believed to proceed through the formation of a cyclopropanone (B1606653) intermediate. wikipedia.org

The process begins with the abstraction of a proton from the carbon on the opposite side of the carbonyl group from the bromine atom, forming an enolate. This enolate then undergoes intramolecular nucleophilic attack, displacing the bromide to form a bicyclic cyclopropanone intermediate. Subsequent attack by a nucleophile, like a methoxide ion, on the carbonyl carbon of the strained cyclopropanone leads to the opening of the three-membered ring. This ring-opening occurs to form the more stable carbanion, which is then protonated to yield the final carboxylic acid ester product. wikipedia.org

Research has shown that for 2-bromo-4-methyl-4-phenylcyclohexanone, the yield of the Favorskii ester product is significantly influenced by the concentration of the base. researchgate.net At low methoxide concentrations (around 10⁻⁵ M), a 40% yield of the Favorskii ester is observed. researchgate.net Furthermore, a fascinating aspect of this reaction is the stereochemical outcome. Studies have revealed that the ratio of the resulting stereoisomeric esters is inverted when the reaction conditions are changed from low to high (2 M) methoxide concentrations, highlighting the complexity of the reaction's stereochemistry. researchgate.netacs.org

| Reactant | Conditions | Key Intermediate | Outcome |

| 2-Bromo-4-methyl-4-phenylcyclohexanone | Sodium Methoxide (NaOMe) in Methanol (MeOH) | Cyclopropanone | Ring contraction to a cyclopentane (B165970) carboxylic acid ester. The stereoisomeric ratio of the product depends on the methoxide concentration. researchgate.netacs.org |

The Baeyer-Villiger oxidation transforms ketones into esters (or lactones from cyclic ketones) using a peroxyacid as the oxidant. wikipedia.org The mechanism involves the formation of a key tetrahedral intermediate, often referred to as the Criegee intermediate. wikipedia.orgchemeurope.com The reaction begins with the protonation of the ketone's carbonyl oxygen by the peroxyacid, which activates the carbonyl carbon for nucleophilic attack by the peroxyacid itself. wikipedia.org This attack forms the Criegee intermediate. The rate-determining step is typically the concerted migration of one of the ketone's α-carbons to the adjacent oxygen of the peroxide group, which results in the cleavage of the O-O bond and displacement of a carboxylic acid. wikipedia.org

A critical aspect of this reaction is its regioselectivity, which is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The generally accepted order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl. wikipedia.orgorganic-chemistry.org For an analogue like 4-phenylcyclohexanone (B41837), the competition is between the migration of a secondary alkyl group and another secondary alkyl group. In the case of this compound, if it were to undergo a similar rearrangement, the competition would be between a methylene (B1212753) group (part of the ring) and a quaternary carbon-containing fragment, but the standard Baeyer-Villiger oxidation involves migration of a group attached to the carbonyl. Therefore, for 4-phenylcyclohexanone, the two groups adjacent to the carbonyl are both secondary alkyl groups. The regioselectivity is influenced by stereoelectronic factors, requiring the migrating group to be anti-periplanar to the peroxide's O-O bond. wikipedia.org

Theoretical studies on the asymmetric Baeyer-Villiger oxidation of 4-phenylcyclohexanone using m-chloroperoxobenzoic acid (m-CPBA) have shown that the initial addition of the peroxyacid to the ketone is the rate-determining step. nih.gov The use of chiral catalysts, such as Sc(III)-N,N'-dioxide complexes, can significantly lower the activation barrier and control the enantioselectivity of the reaction. nih.govrsc.org

Table of Migratory Aptitudes in Baeyer-Villiger Oxidation

| Group | Migratory Aptitude |

|---|---|

| Tertiary Alkyl | Highest |

| Cyclohexyl / Secondary Alkyl | High |

| Benzyl / Aryl (Phenyl) | Medium |

| Primary Alkyl | Low |

| Methyl | Lowest |

Data sourced from multiple organic chemistry resources. organic-chemistry.orgadichemistry.com

The Wittig reaction is a fundamental method for synthesizing alkenes from aldehydes or ketones. adichemistry.com The reaction employs a phosphorus ylide (a Wittig reagent), which is typically prepared by treating a phosphonium (B103445) salt with a strong base. masterorganicchemistry.com The mechanism involves the nucleophilic attack of the ylide's carbanion on the carbonyl carbon of the cyclohexanone (B45756) derivative. masterorganicchemistry.com This initial addition leads to a zwitterionic intermediate called a betaine (B1666868), which can then cyclize to form a four-membered ring intermediate known as an oxaphosphetane. adichemistry.com The oxaphosphetane is unstable and rapidly decomposes in a reverse [2+2] cycloaddition to yield the desired alkene and a highly stable triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. adichemistry.commasterorganicchemistry.com

For 4-substituted cyclohexanones like this compound, the Wittig reaction converts the carbonyl group into an exocyclic double bond, for instance, forming 4-methyl-4-phenyl-1-methylidenecyclohexane. adichemistry.com The stereochemistry and regioselectivity of the Wittig reaction can be influenced by several factors. The nature of the ylide is crucial; non-stabilized ylides generally lead to (Z)-alkenes, whereas stabilized ylides favor the formation of (E)-alkenes. masterorganicchemistry.com

Recent research has focused on catalytic asymmetric Wittig reactions of 4-substituted cyclohexanones to produce axially chiral alkenes with high enantiomeric excess. nih.gov These methods may employ chiral Lewis acids that catalyze the addition of the ylide to the ketone. nih.gov The regioselectivity of the reaction with certain ylides can also be controlled. For example, under controlled microwave heating, the reaction of 4-substituted cyclohexanones can be directed to selectively form either the exocyclic or the thermodynamically more stable endocyclic alkene by adjusting the temperature and adding a base. researchgate.net

| Reactant | Reagent | Key Intermediate | Product |

| 4-Substituted Cyclohexanone | Phosphorus Ylide (e.g., (CH₃)₃P=CH₂) | Oxaphosphetane | Exocyclic Alkene (e.g., Methylidenecyclohexane derivative) |

Dehydrogenation of substituted cyclohexanones can lead to the formation of either unsaturated ketones (cyclohexenones) or phenols. The specific product depends on the catalyst and reaction conditions employed.

One important transformation is the desymmetrizing dehydrogenation of 4,4-disubstituted cyclohexanones to produce chiral cyclohexenones with a remote quaternary stereocenter. chemrxiv.org this compound has been used as a model substrate in these studies. chemrxiv.org Biocatalytic methods using 'ene'-reductases (EREDs) have been engineered to catalyze this desaturation. The proposed mechanism involves the formation of an enolate intermediate facilitated by an amino acid residue (e.g., tyrosine) in the enzyme's active site. Subsequently, a β-hydride is transferred from the enolate to an FMN cofactor, resulting in the desaturated cyclohexenone product. chemrxiv.org Another approach uses chiral primary amine catalysis, where the ketone forms a chiral enamine that is then oxidized by an oxidant like 2-iodoxybenzoic acid (IBX) to generate the chiral cyclohexenone. lookchem.comnih.gov

Alternatively, palladium-catalyzed aerobic dehydrogenation can convert substituted cyclohexanones directly into phenols. nih.gov The mechanism is thought to involve a sequence of palladium-mediated C-H activation and β-hydride elimination steps. The resulting dienone intermediate then tautomerizes to the stable aromatic phenol (B47542) product. nih.gov A notable advancement in this area is the use of a Pd/C catalyst in the presence of H₂, which acts as a co-catalyst, to drive the dehydrogenation without the need for external oxidants or hydrogen acceptors. researchgate.net

Enamines, formed by the reaction of a ketone with a secondary amine, are versatile intermediates in organic synthesis due to their nucleophilic character. The enamine of a 4,4-disubstituted cyclohexanone can participate in various cyclization reactions.

A significant application is in the synthesis of complex polycyclic structures like adamantane (B196018) derivatives. rsc.orgpsu.edu For example, the pyrrolidine (B122466) enamine of a 4-benzoyl-4-methylcyclohexanone (an analogue of this compound) reacts with crotonoyl chloride. The mechanism is complex, involving the formation of an N-acylated enamine intermediate that undergoes a harvard.eduharvard.edu sigmatropic rearrangement. The stereochemistry of the final adamantane product is determined by the transition state geometry (chair-like or boat-like) of this key rearrangement step. rsc.orgpsu.edu Similar reactions with methacryloyl chloride can yield both adamantane-diones and tricycloundecane-diones. tandfonline.comresearchgate.net

Enamines of 4,4-disubstituted cyclohexanones also participate in cycloaddition reactions. For instance, they can react with 1,2,4,5-tetrazines in a Lewis acid-promoted [4+2] cycloaddition (an inverse-electron-demand Diels-Alder reaction) to regioselectively form 1,2,4-triazine (B1199460) derivatives. nih.gov Additionally, a three-component cascade reaction involving cyclohexanones, aryl amines, and benzoylmethylene malonates proceeds via an in-situ generated enamine intermediate to synthesize substituted tetrahydroindoles. acs.org

The aldol (B89426) condensation is a cornerstone carbon-carbon bond-forming reaction that involves the reaction of an enol or enolate with a carbonyl compound. While this compound itself cannot form an enolate at the C3 or C5 positions due to the lack of α-hydrogens on one side and steric hindrance, its analogue 4-phenylcyclohexanone readily participates in these reactions.

The reaction is typically initiated by a base, which deprotonates an α-carbon of the ketone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of an aldehyde or another ketone (in a self-condensation). The resulting alkoxide intermediate is then protonated to give the β-hydroxy ketone, or aldol adduct. This adduct may subsequently dehydrate, especially under heating, to form an α,β-unsaturated ketone.

In the context of substituted cyclohexanones, the stereoselectivity of the aldol reaction is a key consideration. ijnrd.org The reaction often produces a mixture of syn- and anti-diastereomers. For reactions between cyclohexanone and various aldehydes, there is a marked preference for the anti-isomer. mdpi.com The stereochemical outcome is governed by the transition state geometry, which is influenced by factors such as the catalyst (e.g., proline and its derivatives in organocatalysis), solvent, and the steric and electronic properties of the reactants. ijnrd.orgnih.gov Lipase-catalyzed aldol reactions between benzaldehydes and cyclohexanone have also been shown to proceed with a strong diastereopreference for the anti-isomer. mdpi.com

Regioselectivity and Chemoselectivity Studies in Reactions of this compound

Regioselectivity and chemoselectivity are critical aspects of the chemical behavior of this compound, determining the specific site and type of chemical reaction that occurs. The substitution pattern of the cyclohexanone ring, particularly the absence of a proton at the C4 position and the presence of two distinct α-methylene groups (C2 and C6), introduces specific selectivity challenges and opportunities.

Baeyer-Villiger Oxidation: The Baeyer-Villiger oxidation converts ketones into esters (or lactones from cyclic ketones) and is a key reaction for studying regioselectivity. organic-chemistry.orgadichemistry.com The outcome is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The established order of migratory preference is generally tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.orgthieme-connect.de In the case of this compound, the potential migrating groups are the C2/C6 methylene groups and the C4-substituted C3/C5 methylene groups. However, the standard mechanism involves migration of one of the carbons adjacent to the carbonyl. Due to the symmetry of the molecule with respect to the C2 and C6 positions, migration of either of these secondary alkyl groups would lead to the same seven-membered lactone product.

Enzymatic Baeyer-Villiger reactions, employing Baeyer-Villiger monooxygenases (BVMOs), offer a powerful alternative with distinct selectivity. Studies have shown that a range of 4-substituted cyclohexanones, including this compound, can be converted into lactones with high enantiomeric excess (e.e.). rsc.org For instance, the BVMO from Xanthobacter sp. ZL5 has been successfully used to oxidize 4-phenylcyclohexanone to the corresponding lactone with 98% e.e., demonstrating the potential for highly selective transformations. thieme-connect.de

Favorskii Rearrangement: The Favorskii rearrangement of α-haloketones provides a classic example of regioselectivity and stereoselectivity. A detailed study on the stereochemistry of the reaction of cis- and trans-2-bromo-4-methyl-4-phenylcyclohexanone with sodium methoxide in methanol revealed significant insights. acs.orgresearchgate.net It was observed that the ratio of the resulting stereoisomeric cyclopentanecarboxylic acid esters was highly dependent on the concentration of the sodium methoxide base. researchgate.net At low methoxide concentrations, one stereoisomer predominated, while at high concentrations, the product ratio was reversed. researchgate.net This suggests a change in the reaction mechanism or the nature of the key intermediates depending on the reaction conditions. Specifically, 2-bromo-4-methyl-4-phenylcyclohexanone yielded about 40% of the Favorskii ester even at very low base concentrations. researchgate.netresearchgate.net

Enolate Formation and Aldol Reactions: The formation of an enolate is a fundamental reaction of ketones. In this compound, the quaternary C4 carbon lacks a proton, meaning enolization can only occur at the C2 and C6 positions. As these positions are chemically equivalent, only one enolate is formed, simplifying the regioselectivity of subsequent reactions like aldol condensations. In contrast, a related compound, 4-phenylcyclohexanone, can form two different enolates, leading to potential mixtures of products in aldol reactions. Solvent-free aldol condensation reactions have been shown to be highly chemoselective. researchgate.net For instance, the reaction between 4-phenylcyclohexanone and veratraldehyde in the presence of NaOH proceeds efficiently. iitk.ac.inbeilstein-journals.org The presence of the 4-methyl group in this compound would be expected to direct this reactivity exclusively through the C2/C6 enolate.

Reduction Reactions: The chemoselective reduction of the carbonyl group in the presence of the aromatic phenyl ring is readily achievable. Reagents like sodium borohydride (B1222165) (NaBH₄) selectively reduce the ketone to the corresponding alcohol, 4-methyl-4-phenylcyclohexanol, without affecting the phenyl group. redalyc.org Studies on the reduction of 4-phenylcyclohexanone show high yields of the alcohol product, and similar high chemoselectivity is expected for the methylated analog. redalyc.org

Table 1: Regioselectivity in Key Reactions

| Reaction | Reagent(s) | Selective Site | Product Type | Key Findings |

|---|---|---|---|---|

| Baeyer-Villiger Oxidation | Peracids (e.g., mCPBA) | C2 or C6 (migration) | Lactone | Predictable regioselectivity based on migratory aptitude. organic-chemistry.orgadichemistry.com |

| Enzymatic Baeyer-Villiger | BVMO, O₂ | C2 or C6 (migration) | Chiral Lactone | High enantioselectivity can be achieved. thieme-connect.dersc.org |

| Favorskii Rearrangement | Base (e.g., NaOMe) | C2 (halogenated) | Cyclopentane ester | Stereoselectivity is highly dependent on base concentration. researchgate.net |

| Aldol Condensation | Base, Aldehyde | C2/C6 (via enolate) | β-hydroxy ketone | Regioselectivity is fixed due to the C4 quaternary center. researchgate.netiitk.ac.in |

| Ketone Reduction | NaBH₄ | Carbonyl Carbon | Alcohol | High chemoselectivity for ketone over the phenyl ring. redalyc.org |

Characterization of Reaction Intermediates and Transition States in this compound Transformations

Understanding the transient species—intermediates and transition states—is fundamental to elucidating reaction mechanisms. While direct observation is often challenging, their existence and structure are inferred from kinetic data, stereochemical outcomes, and computational studies.

Favorskii Rearrangement Intermediates: The mechanism of the Favorskii rearrangement is generally accepted to proceed through a highly strained cyclopropanone intermediate . researchgate.netresearchgate.net This intermediate is formed by intramolecular nucleophilic attack of an enolate onto the carbon bearing the halide leaving group. For 2-bromo-4-methyl-4-phenylcyclohexanone, the initial deprotonation at C6 forms an enolate, which then displaces the bromide from C2 to form the bicyclic cyclopropanone. The stereochemistry of the starting material and the stereoelectronic requirements of this ring closure dictate the conformation of this transient intermediate. researchgate.net Subsequent nucleophilic attack by methoxide on one of the carbonyl carbons of the cyclopropanone, followed by ring opening, leads to the final cyclopentane ester products. The reversal of product stereochemistry with changing base concentration suggests a competition between different mechanistic pathways, possibly involving zwitterionic or oxyallyl intermediates in addition to the cyclopropanone. researchgate.net

Baeyer-Villiger Oxidation Intermediates and Transition States: The Baeyer-Villiger reaction proceeds via the Criegee intermediate , a tetrahedral species formed by the nucleophilic attack of a peroxy acid on the ketone's carbonyl carbon. adichemistry.comacs.org This step is followed by a concerted rearrangement, which is typically the rate-determining step. The transition state for this rearrangement involves the migration of an alkyl or aryl group from the carbon to the adjacent, electron-deficient oxygen atom as the O-O bond cleaves. acs.orgacs.org Computational studies on similar ketones have shown that the energy of this transition state is highly dependent on the electronic and steric properties of the migrating group. researchgate.net The group better able to stabilize a partial positive charge in the transition state migrates preferentially. youtube.com For this compound, the transition state involving the migration of the secondary alkyl group (from C2 or C6) is favored, leading to the observed lactone.

Wittig Reaction Intermediates and Transition States: Although not studied directly on this compound, computational and experimental work on the Wittig reaction of 4,4-disubstituted cyclohexanones provides valuable models. The reaction to form an alkene proceeds through an oxaphosphetane intermediate. nih.gov Recent studies on catalytic asymmetric Wittig reactions suggest a stepwise mechanism for its formation, involving an initial polar 1,2-addition of the ylide to the ketone. This forms an intermediate potassium betaine complex in a Lewis acid-catalyzed system. nih.gov The transition state for this initial C-C bond formation is the enantiodetermining step, with its geometry influenced by steric interactions between the bulky phosphonium group of the ylide and the catalyst. nih.gov

Enamine Reaction and Sigmatropic Rearrangement Transition States: The reaction of the enamine of a related compound, 4-benzoyl-4-methylcyclohexanone, with crotonoyl chloride to form adamantane derivatives involves a key N-acylated enamine intermediate . psu.edu The crucial step determining the final stereochemistry is a researchgate.netresearchgate.net sigmatropic rearrangement. The study proposed that this rearrangement can proceed through either a chair-like or a boat-like transition state . The relative energies of these transition states, influenced by steric hindrance, dictate the stereochemical outcome of the cyclization, leading to different isomers of the final adamantane product. psu.edu

Table 2: Key Intermediates and Transition States

| Reaction | Intermediate(s) | Transition State (TS) | Description |

|---|---|---|---|

| Favorskii Rearrangement | Cyclopropanone, Oxyallyl Zwitterion | TS for cyclopropanone formation/opening | A strained bicyclic ketone is formed and then opened by a nucleophile. researchgate.netresearchgate.net |

| Baeyer-Villiger Oxidation | Criegee Intermediate | TS for group migration | A tetrahedral intermediate rearranges in the rate-determining step. adichemistry.comacs.org |

| Wittig Reaction | Betaine Complex, Oxaphosphetane | TS for C-C bond formation | A polar addition leads to a four-membered ring that collapses to the alkene. nih.gov |

| researchgate.netresearchgate.net Sigmatropic Rearrangement | N-Acylated Enamine | Chair-like or Boat-like TS | The geometry of the cyclic TS determines the stereochemistry of the product. psu.edu |

Conformational Analysis and Molecular Structure Studies of 4 Methyl 4 Phenylcyclohexanone

Spectroscopic Probes for Conformational Preferences

Spectroscopic techniques are indispensable tools for investigating the conformational equilibrium of cyclic molecules. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provide critical data on the structure of 4-methyl-4-phenylcyclohexanone.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of a cyclohexanone (B45756) is the strong absorption band corresponding to the carbonyl (C=O) bond stretch. For saturated six-membered ring ketones like cyclohexanone, this peak typically appears around 1715 cm⁻¹. pressbooks.pub The precise position of this band is sensitive to the molecular environment, including ring strain and electronic effects from substituents. pressbooks.pubmaricopa.edu For this compound, the C=O stretch is expected in this characteristic region, confirming the presence of the ketone functional group. mvpsvktcollege.ac.inspectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy offer detailed insights into the molecule's conformation. In a rapidly inverting chair conformation, the observed chemical shifts are a weighted average of the shifts for the individual conformers.

¹H NMR: The protons on the cyclohexane (B81311) ring exhibit chemical shifts that depend on their axial or equatorial orientation. Generally, axial protons are more shielded and appear at a higher field (lower ppm) than their equatorial counterparts. The signals for the protons at C2 and C6, adjacent to the carbonyl group, would appear as complex multiplets. Spectral data for the parent 4-phenylcyclohexanone (B41837) can be used as a reference for the phenyl and adjacent methine proton signals. chemicalbook.comspectrabase.com The methyl group at C4 would produce a characteristic singlet.

¹³C NMR: The carbon skeleton provides further conformational clues. The carbonyl carbon (C1) is expected to have a chemical shift in the range of 200-215 δ. pressbooks.pub The quaternary carbon (C4) bearing the methyl and phenyl groups would have a distinct chemical shift, and the remaining ring carbons (C2, C3, C5, C6) would show signals whose positions are influenced by their spatial relationship to the substituents. journals.co.zamdpi.com The various carbons of the phenyl group would also be distinguishable.

By comparing the observed spectra with data from analogous compounds and computational predictions, the dominant conformation in solution can be determined. acs.orgrjpbcs.com

| Spectroscopic Technique | Feature | Expected Observation for this compound | Reference Analog Data |

|---|---|---|---|

| IR Spectroscopy | C=O Stretch | Strong absorption ~1715 cm⁻¹ | Cyclohexanone: ~1715 cm⁻¹ pressbooks.pub, 2-Hexanone: 1716 cm⁻¹ maricopa.edu |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~200-215 δ | General Ketones: 190-215 δ pressbooks.pub |

| ¹³C NMR | Methyl Carbon (-CH₃) | ~20-30 δ | 4-Methylcyclohexanone: ~21.5 δ |

| ¹H NMR | Methyl Protons (-CH₃) | Singlet | 4-Methylcyclohexanone: ~1.0-1.2 δ chemicalbook.com |

| ¹H NMR | Phenyl Protons (-C₆H₅) | Multiplet in aromatic region (~7.2-7.4 δ) | 4-Phenylcyclohexanone: Multiplets ~7.2-7.4 δ chemicalbook.com |

Computational Approaches to Conformational Landscapes of Substituted Cyclohexanones

Computational chemistry provides a powerful lens for exploring the full conformational landscape of flexible molecules. academie-sciences.fr Methods like Density Functional Theory (DFT) are used to calculate the potential energy surface, identifying stable conformers (energy minima) and the transition states that connect them. tandfonline.comresearchgate.net

For substituted cyclohexanones, these calculations can quantify the energy difference between various chair, boat, and twist-boat conformations. academie-sciences.fr While specific DFT studies on this compound are not widely published, extensive research on related molecules like 2-substituted cyclohexanones and derivatives of 4-phenylcyclohexanone provides a robust framework for understanding its behavior. tandfonline.comresearchgate.netsemanticscholar.org

Studies on a spiro derivative of 4-phenylcyclohexanone, for instance, used DFT calculations to determine the energy minima of four possible conformations. These calculations revealed that conformers with the phenyl group in an equatorial position are significantly lower in energy than those with an axial phenyl group, which would introduce prohibitive steric hindrance. researchgate.netsemanticscholar.org This principle is directly applicable to this compound, where two primary chair conformations are possible: one with an equatorial phenyl group and an axial methyl group, and the other with an axial phenyl group and an equatorial methyl group. Computational models consistently predict that the former is substantially more stable. Furthermore, these computational methods can be used to predict spectroscopic data, which can then be compared against experimental results to validate the computed conformational preferences. mdpi.com

| Conformer of this compound | Key Steric Interaction | Predicted Relative Energy (Illustrative) | Stability |

|---|---|---|---|

| Phenyl (Equatorial), Methyl (Axial) | 1,3-diaxial (Methyl ↔ H) | 0 kcal/mol (Reference) | More Stable |

| Phenyl (Axial), Methyl (Equatorial) | 1,3-diaxial (Phenyl ↔ H) | > 4 kcal/mol | Less Stable |

Influence of Substituents and Intermolecular Interactions on Conformation

The conformational equilibrium of this compound is overwhelmingly dictated by the steric requirements of its two substituents at the C4 position. acs.org In substituted cyclohexanes, the preference of a group for the more spacious equatorial position over the sterically crowded axial position can be quantified by its "A-value," which represents the Gibbs free energy difference between the two orientations. masterorganicchemistry.comwikipedia.org

The A-value for a methyl group is approximately 1.7 kcal/mol, while the A-value for a phenyl group is significantly larger, at about 3.0 kcal/mol. masterorganicchemistry.comstackexchange.comechemi.com According to the principles of conformational analysis for disubstituted cyclohexanes, the conformation that places the sterically bulkier substituent in the equatorial position will be the most stable. libretexts.orgmasterorganicchemistry.com

Given the larger A-value of the phenyl group, the equilibrium for this compound lies strongly in favor of the chair conformation where the phenyl group occupies an equatorial position and the methyl group is forced into an axial position. The alternative conformer, with an axial phenyl group, would be highly destabilized by severe 1,3-diaxial steric repulsions between the phenyl ring and the axial hydrogens at the C2 and C6 positions.

This pronounced steric effect has been observed experimentally in enzymatic reactions. For example, some enzymes that can oxidize other 4-substituted cyclohexanones, such as 4-tert-butyl cyclohexanone and 4-phenylcyclohexanone, are unable to act on this compound. rsc.org This suggests that the specific combination and orientation of the substituents create significant steric hindrance that prevents the molecule from fitting into the enzyme's active site.

Theoretical and Computational Chemistry Applied to 4 Methyl 4 Phenylcyclohexanone

Quantum Chemical Calculations (DFT, ab initio) for Reaction Mechanisms and Energetics

Quantum chemical calculations are instrumental in elucidating the intricate details of reaction mechanisms and the energetics of species involved in the chemical transformations of 4-Methyl-4-phenylcyclohexanone. Density Functional Theory (DFT) and ab initio methods are powerful tools for modeling the potential energy surfaces of reactions, allowing for the identification of transition states and the calculation of activation energies. These methods have been applied to understand reactions such as the Favorskii rearrangement, a key reaction of α-halo ketones.

For instance, in the context of the Favorskii rearrangement of a related compound, 2-bromo-4-methyl-4-phenylcyclohexanone, quantum chemical calculations can be employed to investigate the different proposed mechanisms, such as the cyclopropanone (B1606653) and semi-benzilic acid pathways. acs.org High-level ab initio calculations can provide accurate energy profiles for these reaction pathways, helping to determine the most favorable mechanism under specific conditions. researchgate.net

DFT calculations, often using functionals like B3LYP, are particularly useful for studying the stereochemistry of such reactions. researchgate.net By modeling the transition states for the attack of a nucleophile, it is possible to rationalize the observed diastereoselectivity. The calculated energies of the transition states leading to different stereoisomers can explain why one product is formed preferentially.

Below is an illustrative data table showcasing the kind of energetic data that can be obtained from DFT calculations for a hypothetical reaction of this compound.

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

| Reactant | B3LYP/6-31G(d) | 0.0 |

| Transition State 1 | B3LYP/6-31G(d) | +15.2 |

| Intermediate | B3LYP/6-31G(d) | -5.7 |

| Transition State 2 | B3LYP/6-31G(d) | +12.8 |

| Product | B3LYP/6-31G(d) | -20.1 |

| This table is for illustrative purposes and does not represent actual experimental data. |

Molecular Dynamics Simulations and Conformational Searching of Cyclohexanone (B45756) Systems

The conformational flexibility of the cyclohexanone ring in this compound plays a crucial role in its reactivity. Molecular Dynamics (MD) simulations and conformational searching algorithms are employed to explore the potential energy surface and identify the stable conformers of the molecule.

The cyclohexanone ring can adopt several conformations, such as chair, boat, and twist-boat. For substituted cyclohexanones, the substituents' steric and electronic effects determine the relative stability of these conformers. In this compound, the methyl and phenyl groups at the C4 position significantly influence the conformational equilibrium.

Conformational searches can be performed using systematic or stochastic methods to locate all possible low-energy structures. The energies of these conformers can then be calculated using quantum mechanical methods to determine their relative populations at a given temperature. Theoretical calculations on the parent phenylcyclohexane have been performed using both molecular mechanics and quantum chemical methods to understand the orientation of the phenyl group relative to the cyclohexane (B81311) ring. researchgate.net

MD simulations provide a dynamic picture of the conformational landscape, allowing for the study of the transitions between different conformers and the time-averaged behavior of the molecule. This information is critical for understanding how the molecule's shape influences its interaction with other reagents and catalysts.

An example of data that can be generated from a conformational analysis is presented in the table below.

| Conformer | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) |

| Chair (axial-Ph) | -55.2° | 2.1 |

| Chair (equatorial-Ph) | 54.8° | 0.0 |

| Twist-Boat | 30.5° | 5.5 |

| This table is for illustrative purposes and does not represent actual experimental data. |

Prediction of Reactivity and Selectivity Based on Electronic Structure

The electronic structure of this compound, as determined by quantum chemical calculations, is fundamental to predicting its reactivity and the selectivity of its reactions. acs.org Analysis of the molecular orbitals and the distribution of electron density can reveal the most reactive sites within the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept used to predict the outcome of chemical reactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy and shape of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and shape indicate its ability to accept electrons (electrophilicity).

For this compound, the carbonyl group is a key reactive site. The LUMO is typically localized on the carbonyl carbon, making it susceptible to nucleophilic attack. The distribution of electrostatic potential on the molecule's surface can also highlight regions of positive and negative charge, further indicating sites for electrophilic and nucleophilic attack.

DFT-based reactivity descriptors, such as global and local electrophilicity and nucleophilicity indices, can provide a quantitative measure of the reactivity of different atomic sites. shd-pub.org.rs These indices are valuable for predicting the regioselectivity and chemoselectivity of reactions. For example, in reactions involving both the carbonyl group and the aromatic ring, these descriptors can help predict which site will react preferentially.

The following table provides an example of electronic properties that can be calculated to predict reactivity.

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 2.9 D |

| Mulliken Charge on C=O Carbon | +0.45 |

| This table is for illustrative purposes and does not represent actual experimental data. |

Advanced Spectroscopic Characterization in Research of 4 Methyl 4 Phenylcyclohexanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 4-Methyl-4-phenylcyclohexanone and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for precise structural assignments and stereochemical analysis.

In the ¹H NMR spectrum of the parent compound, 4-phenylcyclohexanone (B41837), signals for the aromatic protons typically appear in the range of δ 7.2–7.4 ppm. vulcanchem.com The methylene (B1212753) protons of the cyclohexanone (B45756) ring resonate between δ 1.5–2.5 ppm. vulcanchem.com For derivatives, these chemical shifts can be significantly altered by the introduction of new functional groups. For instance, in a study involving the synthesis of trans-3,4-dichloro-N-[[1-(dimethylamino)-4-phenylcyclohexyl]methyl]-benzamide, a derivative of 4-phenylcyclohexanone, ¹H NMR was essential to confirm the structure. wiley.com

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbonyl carbon of 4-phenylcyclohexanone is characteristically observed at a downfield chemical shift of around δ 208 ppm. vulcanchem.com The stereochemistry of reactions involving 2-substituted cyclohexanones has been successfully determined using a combination of NMR techniques and molecular mechanics calculations, with the validity of the method confirmed by X-ray crystallography. researchgate.net Low-temperature NMR spectroscopy has been employed to study the conformational equilibria in phenyl-substituted cyclohexanes, allowing for the determination of the ratio of different conformers. researchgate.net

Computational methods, particularly Density Functional Theory (DFT), are often used in conjunction with experimental NMR data. By calculating the theoretical chemical shifts for possible isomers and conformers, researchers can compare them with the experimental spectra to assign the correct structure with high confidence. This approach is particularly valuable for determining the relative configuration of stereocenters. researchgate.net

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts

This table provides an overview of typical NMR chemical shifts for related cyclohexanone structures. Actual values for this compound may vary based on solvent and experimental conditions.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Aromatic (Ar-H) | 7.2 - 7.5 |

| ¹H | Cyclohexyl (CH₂) | 1.5 - 3.0 |

| ¹H | Methyl (CH₃) | ~1.0 - 1.5 |

| ¹³C | Carbonyl (C=O) | ~208 - 212 |

| ¹³C | Aromatic (Ar-C) | 125 - 145 |

| ¹³C | Quaternary Carbon (C-Ph) | ~45 - 50 |

| ¹³C | Cyclohexyl (CH₂) | 25 - 40 |

| ¹³C | Methyl (CH₃) | ~20 - 25 |

Mass Spectrometry (MS) for Mechanistic Studies and Identification of Intermediates

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of this compound and its reaction products. It is also invaluable for studying reaction mechanisms by identifying transient intermediates and fragmentation patterns.

In electron ionization mass spectrometry (EI-MS), the fragmentation of cyclohexanone derivatives often involves characteristic cleavages. For ketones, alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is a common fragmentation pathway. libretexts.org The presence of a phenyl group introduces stability to certain fragments, influencing the fragmentation pattern. libretexts.org For instance, in ketamine analogues which share the cyclohexanone moiety, characteristic fragmentation includes the α-cleavage of the C1-C2 bond in the cyclohexanone ring, followed by losses of entities like CO, methyl, ethyl, or propyl radicals. mdpi.comresearchgate.net

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of the molecular ion and its fragments. This precision is critical in confirming the identity of newly synthesized compounds and intermediates. For example, HRMS was used to confirm the products in a study on the dehydrogenation of cyclohexanones. rsc.org

Mechanistic studies frequently employ mass spectrometry to detect and characterize short-lived intermediates. In research on the silicon-hydrogen exchange reaction, mass spectrometry, in combination with other techniques, helped to elucidate the reaction pathway and supported the proposed mechanism involving confinement effects by the catalyst. researchgate.netmpg.de The identification of a homoaldol product as a major byproduct under certain conditions provided key insights into the reaction's chemoselectivity. mpg.de

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups and conformational properties of molecules.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar functional groups. The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) group stretch. For cyclohexanone derivatives, this peak typically appears around 1715 cm⁻¹. vulcanchem.com The exact position of this band can provide clues about the ring conformation and electronic effects from substituents. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. libretexts.org The presence of the phenyl group gives rise to characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region. IR spectroscopy has been used to characterize various derivatives of 4-phenylcyclohexanone, confirming the presence of expected functional groups. wiley.comrjpbcs.com

Raman Spectroscopy: Raman spectroscopy is highly effective for analyzing non-polar bonds and symmetric vibrations, making it an excellent complement to IR. The C=C bonds of the phenyl ring and the C-C bonds of the cyclohexane (B81311) skeleton often produce strong Raman signals. While IR is excellent for detecting the polar C=O group, Raman spectroscopy can provide more detailed information about the carbon framework. In recent studies, Raman spectroscopy has been used alongside IR, NMR, and MS to provide a comprehensive analytical characterization of novel synthetic opioids derived from 4-phenylcyclohexanone. wiley.com Although both techniques probe vibrational modes, they have different selection rules, meaning that some vibrations may be active in one technique but not the other, providing a more complete vibrational picture when used together. researchgate.net

Conformational Studies: Both IR and Raman spectra can be sensitive to the conformational state of the molecule. The vibrational frequencies of certain modes, particularly in the "fingerprint region" (below 1500 cm⁻¹), can shift depending on whether substituents on the cyclohexane ring are in axial or equatorial positions. By comparing experimental spectra with those calculated for different conformers using computational methods like DFT, researchers can determine the most stable conformation of the molecule in a given state. acs.org For example, studies on 3-methylcyclohexanone (B152366) have demonstrated the power of combining experimental vibrational spectroscopy with ab initio calculations to analyze conformer populations. acs.org

Interactive Data Table: Key Vibrational Frequencies

| Functional Group | Type of Vibration | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretch | 1705 - 1725 (Strong) | 1705 - 1725 (Weak) |

| C-H (Aromatic) | Stretch | 3000 - 3100 (Medium) | 3000 - 3100 (Strong) |

| C-H (Aliphatic) | Stretch | 2850 - 3000 (Medium-Strong) | 2850 - 3000 (Medium-Strong) |

| C=C (Aromatic) | Stretch | ~1600, ~1475 (Variable) | ~1600, ~1000 (Strong) |

| C-C (Ring) | Stretch/Bend | Fingerprint Region | Fingerprint Region |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For derivatives of this compound, this technique provides unambiguous proof of structure, including relative stereochemistry and solid-state conformation.

While the parent compound 4-phenylcyclohexanone is a liquid at room temperature, its derivatives can often be crystallized. iucr.org X-ray analysis of such derivatives reveals crucial structural details. For example, studies on 4-phenylcyclohexanone derivatives have confirmed that the cyclohexane ring typically adopts a chair conformation. In this conformation, the bulky phenyl group preferentially occupies the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions.

In a notable study on a novel synthetic opioid derived from 4-phenylcyclohexanone, X-ray crystallography was used to unambiguously determine the geometric isomer formed during the synthesis. wiley.com The analysis clearly showed that the phenyl group was in a trans relationship to the dimethylamine (B145610) group, resolving a structural question that could not be definitively answered by NMR alone. wiley.com Similarly, the crystal structures of various substituted benzylidene-cyclohexanones have been determined, providing concrete evidence for their molecular geometry.

The data obtained from X-ray crystallography, such as bond lengths, bond angles, and torsion angles, serve as a benchmark for validating the results of computational conformational analysis and for understanding structure-activity relationships in medicinal chemistry.

UV-Visible Spectroscopy for Electronic Transitions and Conjugated Systems in Derivatives

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org This technique is particularly useful for studying compounds containing chromophores, which are parts of a molecule that absorb light, such as carbonyl groups and aromatic rings.

For this compound and its derivatives, two main types of electronic transitions are relevant:

π → π* transitions: These are high-energy transitions associated with the conjugated π-system of the phenyl group and any additional conjugated double bonds. In molecules with extended π-systems, the energy gap for this transition narrows, causing the absorption to shift to longer wavelengths (a bathochromic shift). libretexts.org

n → π* transitions: This is a lower-energy, and thus longer-wavelength, transition involving the promotion of a non-bonding electron (from the lone pair on the carbonyl oxygen) to an antibonding π* orbital of the carbonyl group. libretexts.orgmasterorganicchemistry.com This transition is typically much weaker in intensity than a π → π* transition. For simple ketones, this absorption is often found around 270-300 nm. masterorganicchemistry.com

In derivatives where the phenyl ring is conjugated with the carbonyl group (e.g., in 2-benzylidene-4-phenylcyclohexanone), the extent of conjugation is increased. This leads to a significant red shift in the π → π* absorption band, often moving it into the readily accessible UV or even the visible region of the spectrum. The study of poly(2,6-dibenzylidene)-4-phenylcyclohexanone, a polymer derived from 4-phenylcyclohexanone, showed characteristic absorption bands in the UV-visible spectrum, which were analyzed to understand the electronic properties of the conjugated polymer system. researchgate.net Similarly, the synthesis of various benzylidene-4-phenylcyclohexanone derivatives resulted in compounds whose structures were supported by UV-visible spectra, indicating the formation of the extended conjugated system. rjpbcs.com

Derivatives and Chemical Transformations of 4 Methyl 4 Phenylcyclohexanone

Synthesis of Novel Functionalized Cyclohexanone (B45756) Derivatives

The core structure of 4-methyl-4-phenylcyclohexanone can be elaborated to produce a variety of functionalized derivatives. While many synthetic routes focus on building the cyclohexanone ring itself, the modification of pre-existing cyclohexanones like the title compound is a key strategy. For instance, related 4-substituted cyclohexanones undergo reactions to introduce new functional groups. 4-Phenylcyclohexanone (B41837) can be reacted with amines in the presence of an oxidizing agent like TEMPO to yield N-functionalized 2-aminophenols nih.gov. It also participates in ruthenium-catalyzed reactions with amines such as tributylamine (B1682462) to afford alkylated products like 2-butyl-4-phenylcyclohexanone and 2,6-dibutyl-4-phenylcyclohexanone. Furthermore, its reaction with Lawesson's reagent can be used to produce the corresponding enethiol researchgate.net. These examples highlight the potential of the this compound scaffold for similar derivatizations.

Ring Expansion and Contraction Reactions (e.g., Favorskii Rearrangements)

The cyclohexanone ring of this compound is amenable to both ring expansion and contraction, leading to different carbocyclic systems.

Favorskii Rearrangement (Ring Contraction): A notable transformation is the Favorskii rearrangement, which facilitates the contraction of the six-membered ring to a five-membered ring. This reaction typically proceeds via an α-halo ketone intermediate. The reaction of 2-bromo-4-methyl-4-phenylcyclohexanone with sodium methoxide (B1231860) in methanol (B129727) yields stereoisomeric methyl cyclopentanecarboxylates acs.orgresearchgate.netscispace.com. The stereochemical outcome of this rearrangement is sensitive to the concentration of the base. At low methoxide concentrations, a 40% yield of the Favorskii ester is observed researchgate.netresearchgate.net. A key finding is that the ratio of the resulting stereoisomeric esters is reversed when moving from low to high methoxide concentrations, a result attributed to the involvement of equilibrating dipolar ion and cyclopropanone (B1606653) intermediates researchgate.netresearchgate.net.

Tiffeneau–Demjanov Rearrangement (Ring Expansion): Ring expansion reactions, such as the Tiffeneau–Demjanov rearrangement, can convert the cyclohexanone into a seven-membered ring. While not specifically detailed for the title compound, the parent 4-phenylcyclohexanone is known to undergo such expansions, suggesting a viable pathway for its methylated analog as well.

Derivatization for Complex Molecule Synthesis (e.g., Adamantane (B196018) derivatives, Thienopyridines, Indazoles, Conjugated Polymers)

The this compound framework is a key starting point for synthesizing a variety of complex molecular structures.

Adamantane Derivatives: Substituted adamantanes can be synthesized from 4,4-disubstituted cyclohexanone enamines. For example, the morpholine (B109124) enamine of 4-acetyl-4-phenylcyclohexanone reacts with acryloyl chloride to produce substituted adamantane-2,4-diones researchgate.netresearchgate.net. This demonstrates a pathway where a derivative of 4-phenylcyclohexanone, and by extension this compound, can be used to construct the rigid, three-dimensional adamantane cage.

Thienopyridines and Indazoles: The synthesis of heterocyclic compounds is a significant application. 4-Phenylcyclohexanone is a precursor to 2-amino-6-phenyltetrahydrobenzo[b]thiophene-3-carbonitrile, a key intermediate for thienopyridines, via the Gewald reaction with malononitrile (B47326) and sulfur researchgate.net. Furthermore, it can be used to synthesize indazole derivatives. This involves a condensation reaction with various aldehydes, followed by cyclization with a hydrazine (B178648) derivative nih.govrjpbcs.com. The Vilsmeier-Haack reaction on the hydrazone of 4-phenylcyclohexanone also yields tetrahydroindazole (B12648868) derivatives researchgate.net. These established routes for the parent compound are applicable to this compound for creating analogous heterocyclic systems.

Conjugated Polymers: In materials science, 4-phenylcyclohexanone has been used as a monomer for creating new conjugated polymers. A polyconjugated polymer, poly(2,6-dibenzylidene)-4-phenylcyclohexanone, was synthesized through the condensation of 4-phenylcyclohexanone with terephthalaldehyde (B141574) researchgate.netresearchgate.net. The resulting polymer was reported to be thermally stable and exhibited electrical conductivity within the semiconducting range, which increased upon doping with iodine researchgate.netresearchgate.net.

Table 1: Examples of Complex Molecules Derived from Phenylcyclohexanones

| Molecule Class | Synthetic Precursor | Key Reaction | Reference(s) |

|---|---|---|---|

| Adamantane Derivatives | 4-Acetyl-4-phenylcyclohexanone enamine | Condensation with acryloyl chloride | researchgate.net, researchgate.net |

| Thienopyridines | 4-Phenylcyclohexanone | Gewald reaction | researchgate.net |

| Indazoles | 4-Phenylcyclohexanone | Condensation and cyclization | nih.gov, rjpbcs.com |

| Conjugated Polymers | 4-Phenylcyclohexanone | Condensation with terephthalaldehyde | researchgate.net, researchgate.net |

Role as a Key Building Block in Advanced Organic Synthesis

The chemical utility of this compound establishes it as a fundamental building block in the field of advanced organic synthesis. Its ability to undergo a variety of transformations—including functional group interconversion, ring contraction, and construction of fused heterocyclic systems—makes it a valuable intermediate. The synthesis of complex structures such as adamantanes, indazoles with potential antiviral properties, and functional conjugated polymers underscores its importance researchgate.netnih.govresearchgate.netresearchgate.net. The strategic placement of the methyl and phenyl groups on a quaternary center provides a unique substitution pattern that can be exploited to create complex and sterically hindered molecules that might be otherwise difficult to access. For instance, hydrodeacylative cleavage of 4-phenylcyclohexanone has been shown to produce 4-phenylhexanoic acid, demonstrating a method for C-C bond cleavage to yield valuable carboxylic acid derivatives nih.gov.

Catalysis and Green Chemistry in the Context of 4 Methyl 4 Phenylcyclohexanone Chemistry

Biocatalysis for Selective Transformations of Cyclohexanone (B45756) Derivatives

Biocatalysis leverages the remarkable efficiency and selectivity of enzymes to perform chemical transformations. acs.org For substituted cyclohexanones, enzymes offer a route to chiral building blocks that are valuable in pharmaceutical synthesis. researchgate.net Oxidoreductases, for example, can execute highly selective oxidation and reduction reactions under mild conditions, often outperforming classical chemical methods. acs.orgwiley.com

The power of biocatalysis lies in the precise three-dimensional structure of an enzyme's active site, which allows for exceptional control over stereoselectivity, regioselectivity, and chemoselectivity. acs.org Researchers at GlaxoSmithKline have utilized a whole-cell biocatalysis platform to develop synthetic routes to various chiral 1,3-substituted cyclohexanones on a gram scale. researchgate.net This approach avoids the need for purified enzymes, making the process more scalable and cost-effective.

Alcohol dehydrogenases (ADHs) have demonstrated high site-selectivity in the reduction of dicarbonyl compounds. For instance, an ADH was used to selectively reduce the cyclohexanone moiety over an acyclic ketone in a complex substrate, achieving a 95% yield with greater than 99% selectivity for the trans isomer. chemrxiv.org Such selectivity is crucial for constructing complex molecules with multiple functional groups. The integration of biocatalysis with chemocatalysis further expands the synthetic possibilities, combining the selectivity of enzymes with the broad reactivity of chemical catalysts to create efficient, multi-step cascade reactions. illinois.edu

Table 1: Examples of Biocatalytic Transformations on Cyclohexanone Scaffolds

| Enzyme Class | Transformation | Substrate Type | Key Advantage |

|---|---|---|---|

| Oxidoreductases | Asymmetric reduction/oxidation | Substituted cyclohexanones | High stereoselectivity, mild conditions. wiley.com |

| Alcohol Dehydrogenases (ADHs) | Selective ketone reduction | Dicarbonyl compounds containing a cyclohexanone ring | High site-selectivity and diastereoselectivity. chemrxiv.org |

Metal-Catalyzed Reactions Involving Substituted Cyclohexanones

Transition metal catalysis is an indispensable tool in modern organic synthesis, providing efficient pathways for forming carbon-carbon and carbon-heteroatom bonds. thermofisher.com For the synthesis and functionalization of 4-methyl-4-phenylcyclohexanone and its analogs, several metal-catalyzed reactions are particularly relevant.

Scandium(III) in Baeyer-Villiger Oxidation The Baeyer-Villiger oxidation, which converts ketones to esters or lactones, can be rendered asymmetric using chiral metal catalysts. Chiral N,N'-dioxide-Scandium(III) complexes have emerged as highly effective catalysts for the enantioselective Baeyer-Villiger oxidation of substituted cyclohexanones. colab.ws Liu and Feng reported a method for the asymmetric oxidation of 3-substituted cyclohexanones using a catalyst generated from Sc(OTf)₃ and a chiral N,N'-dioxide ligand. researchgate.netmdpi.com This process, evolving through a parallel kinetic resolution, yields two corresponding seven-membered lactones with high enantioselectivity (up to 97% ee). mdpi.com The same catalytic system was also successful in the desymmetrization of meso-3,5-disubstituted cyclohexanones, affording chiral lactones in nearly quantitative yields and with excellent enantioselectivities (up to 97% ee). researchgate.net

Ruthenium in Reductive Amination Reductive amination is a fundamental transformation for synthesizing amines from carbonyl compounds. Ruthenium complexes have proven to be highly active and selective catalysts for this reaction. acs.org A simple RuCl₂(PPh₃)₃ catalyst enables the reductive amination of a wide array of carbonyl compounds, including cyclohexanone, with ammonia (B1221849) and hydrogen gas to produce primary amines. researchgate.net This method is notable for its broad substrate scope and viability under scalable conditions. researchgate.net Other ruthenium-based systems, such as those employing Ru(III) chloride with carbon monoxide as the reductant or Ru₃(CO)₁₂ with specific phosphine (B1218219) ligands, have also been developed for the amination of secondary alcohols via a "borrowing hydrogen" mechanism, which is atom-efficient and produces water as the only byproduct. acs.orgnih.gov

Palladium in Conjugate Addition The construction of the all-carbon quaternary stereocenter in molecules like this compound is a significant synthetic challenge. Palladium-catalyzed asymmetric conjugate addition (Hayashi-Miyaura reaction) of arylboronic acids to β-substituted cyclic enones is a premier method for this purpose. researchgate.netbeilstein-journals.orgnih.gov Stoltz and co-workers developed a catalyst system using Pd(OCOCF₃)₂ and a chiral pyridinooxazoline (PyOx) ligand that effectively catalyzes the addition of phenylboronic acid to 3-methylcyclohexen-2-one, generating the β-quaternary ketone product in high yield and enantioselectivity. nih.gov This methodology is robust, tolerating a range of functional groups on the arylboronic acid and accommodating five-, six-, and seven-membered cyclic enones. nih.govresearchgate.net

Table 2: Key Metal-Catalyzed Reactions for Substituted Cyclohexanones

| Metal Catalyst | Reaction Type | Substrate | Product | Significance |

|---|---|---|---|---|

| Chiral Scandium(III) Complex | Asymmetric Baeyer-Villiger Oxidation | 3-Substituted Cyclohexanones | Chiral ε-Lactones | High enantioselectivity (up to 97% ee). researchgate.netmdpi.com |

| Ruthenium (e.g., RuCl₂(PPh₃)₃) | Reductive Amination | Cyclohexanone | Cyclohexylamine | High selectivity for primary amines, broad scope. acs.orgresearchgate.net |

Organocatalysis and Asymmetric Catalysis in this compound Chemistry

Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has become a third pillar of asymmetric synthesis alongside biocatalysis and metal-catalysis. umb.edu It offers a powerful platform for creating chiral molecules, often with high stereoselectivity and under environmentally friendly conditions. scienceopen.com

For reactions involving cyclohexanone derivatives, proline and its derivatives are iconic organocatalysts, particularly for the asymmetric aldol (B89426) reaction. d-nb.info These catalysts operate via an enamine-based mechanism, activating the ketone to react with an aldehyde. For example, the reaction between cyclohexanone and 4-nitrobenzaldehyde, catalyzed by threonine-derived tosylamide, yields the anti-aldol adduct with high diastereo- and enantioselectivity. researchgate.net The stereochemical outcome can be influenced by the structure of the catalyst and the reaction conditions.